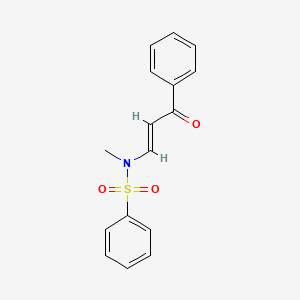![molecular formula C22H27N3O B5346156 N-(diphenylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5346156.png)
N-(diphenylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(diphenylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride (referred to as "compound X" in The compound is known for its unique structure and mechanism of action, which make it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, compound X is thought to inhibit the activity of a protein called AKT, which is known to be involved in the development of cancer.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. Additionally, the compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of compound X is its unique structure and mechanism of action, which make it a promising candidate for the development of new therapeutics. However, the compound is also associated with certain limitations, including its complex synthesis method and potential toxicity.
Zukünftige Richtungen
There are many potential future directions for research on compound X. Some of the most promising areas of study include the development of new synthetic methods for the compound, the investigation of its potential as a cancer treatment, and the exploration of its anti-inflammatory properties for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and to identify any potential side effects or toxicity.
Synthesemethoden
Compound X can be synthesized through a multistep process that involves the reaction of several reagents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires a high level of expertise.
Wissenschaftliche Forschungsanwendungen
Compound X has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications. Some of the most promising research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that compound X can induce apoptosis (cell death) in cancer cells, which makes it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-benzhydryl-2,8-diazaspiro[4.5]decane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-21(19-15-22(16-24-19)11-13-23-14-12-22)25-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,23-24H,11-16H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPBDMCICRJZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(NC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-acetyl-N~4~-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N~2~,N~2~,N~4~-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5346079.png)
![5-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5346083.png)
![methyl 5-methyl-2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5346087.png)
![[2-(3-bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5346092.png)
![1-methyl-N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}piperidine-2-carboxamide](/img/structure/B5346105.png)

![3-(5-chloro-2-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5346120.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5346127.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-cyclopropylacetamide](/img/structure/B5346129.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5346134.png)

![4-{2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-2-oxoethyl}phenol](/img/structure/B5346159.png)

![2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5346172.png)